molecular formula C12H14N2O2S B3381990 1-Ethyl-2-mercapto-1H-benzoimidazole-5-carboxylic acid ethyl ester CAS No. 295345-27-6

1-Ethyl-2-mercapto-1H-benzoimidazole-5-carboxylic acid ethyl ester

Cat. No.: B3381990
CAS No.: 295345-27-6
M. Wt: 250.32 g/mol
InChI Key: OFWHZYYLDSQVNB-UHFFFAOYSA-N
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Description

1-Ethyl-2-mercapto-1H-benzoimidazole-5-carboxylic acid ethyl ester is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are significant in various fields due to their diverse biological and chemical properties. This particular compound is characterized by the presence of an ethyl group, a mercapto group, and an ester functional group, making it a versatile molecule for various applications.

Mechanism of Action

Target of Action

It is known that benzimidazole derivatives have diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . Therefore, the targets could be enzymes or receptors involved in these biological processes.

Mode of Action

Benzimidazole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the biochemical context within the cell.

Biochemical Pathways

Given the broad range of activities associated with benzimidazole derivatives, it can be inferred that multiple pathways could be affected .

Pharmacokinetics

The solubility of the compound in ethanol and its slight solubility in water suggest that it could be absorbed and distributed in the body. The impact of these properties on the compound’s bioavailability would need to be determined through further studies.

Result of Action

Given the broad range of activities associated with benzimidazole derivatives, it can be inferred that the compound could have multiple effects at the molecular and cellular levels .

Chemical Reactions Analysis

1-Ethyl-2-mercapto-1H-benzoimidazole-5-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Scientific Research Applications

1-Ethyl-2-mercapto-1H-benzoimidazole-5-carboxylic acid ethyl ester has several scientific research applications:

Comparison with Similar Compounds

1-Ethyl-2-mercapto-1H-benzoimidazole-5-carboxylic acid ethyl ester can be compared with other benzimidazole derivatives, such as:

Properties

IUPAC Name

ethyl 1-ethyl-2-sulfanylidene-3H-benzimidazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-3-14-10-6-5-8(11(15)16-4-2)7-9(10)13-12(14)17/h5-7H,3-4H2,1-2H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFWHZYYLDSQVNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)OCC)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethyl-2-mercapto-1H-benzoimidazole-5-carboxylic acid ethyl ester
Reactant of Route 2
1-Ethyl-2-mercapto-1H-benzoimidazole-5-carboxylic acid ethyl ester
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1-Ethyl-2-mercapto-1H-benzoimidazole-5-carboxylic acid ethyl ester
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Reactant of Route 5
1-Ethyl-2-mercapto-1H-benzoimidazole-5-carboxylic acid ethyl ester
Reactant of Route 6
1-Ethyl-2-mercapto-1H-benzoimidazole-5-carboxylic acid ethyl ester

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